

Potential off-target effects of BI-1347 to consider

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Compound of Interest

Compound Name: BI-1347

Cat. No.: B606071

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Technical Support Center: BI-1347

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potent and selective CDK8/CDK19 inhibitor, **BI-1347**. This guide includes troubleshooting advice for potential off-target effects, detailed experimental protocols, and answers to frequently asked questions to facilitate smooth and accurate experimentation.

Summary of BI-1347 Selectivity

BI-1347 is a highly potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2][3][4] An extensive kinase screen has revealed a generally clean off-target profile, though some kinases are inhibited at higher concentrations. The IC50 values for the primary targets and key off-targets are summarized below.

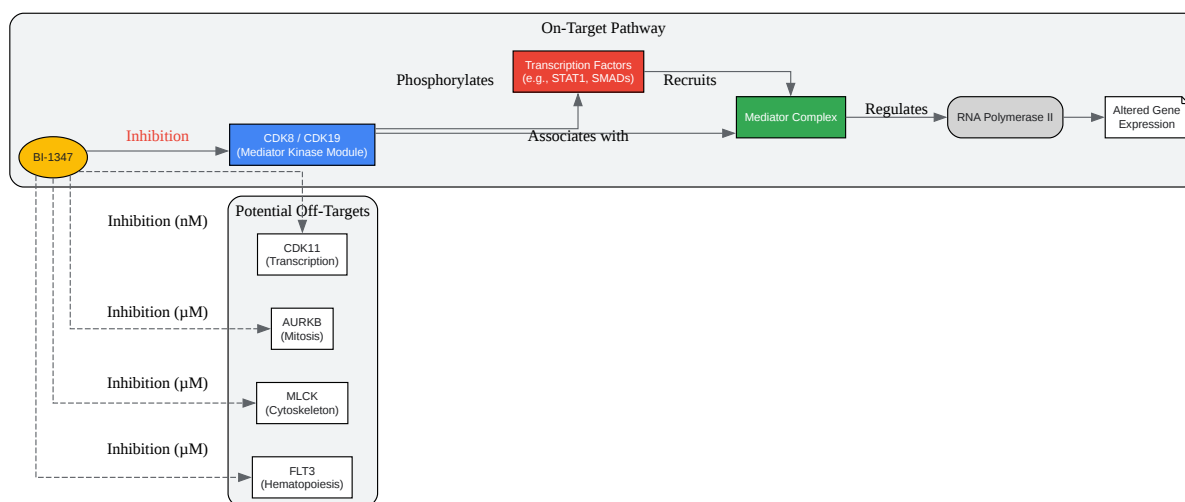
Data Presentation: **BI-1347** Kinase Inhibition Profile

Target	IC50 (nM)	Target Class	Notes
CDK8	1.0 - 1.5	On-Target	Primary target. Component of the Mediator complex.
CDK19	~1.7	On-Target	Closely related paralog of CDK8, also in the Mediator complex.
CDK11	1.7	Off-Target	High affinity off-target. Involved in transcription and RNA processing.
MLCK	531	Off-Target	Myosin Light Chain Kinase. Involved in muscle contraction and cell migration.
AURKB	809	Off-Target	Aurora Kinase B. Key regulator of mitosis.
FLT3	1360	Off-Target	FMS-like Tyrosine Kinase 3. Receptor tyrosine kinase involved in hematopoiesis.
ICK	2390	Off-Target	Intestinal Cell Kinase. Involved in cell cycle control in intestinal epithelium.
STK16	3550	Off-Target	Serine/Threonine Kinase 16. Role in cellular signaling.

Note: The comprehensive selectivity data from a screen of 369 kinases is available for download from the opnMe portal as file **BI-1347_selectivityData_0.xlsx**.[\[1\]](#)

Visualizing Signaling Pathways

To understand the potential impact of **BI-1347**, it is crucial to visualize its primary signaling pathway and known off-targets.



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Caption: On-target and potential off-target pathways of **BI-1347**.

Experimental Protocols

Representative Protocol: In Vitro Kinase Selectivity Profiling (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general methodology for assessing the selectivity of **BI-1347** against a panel of kinases.

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **BI-1347** in 100% DMSO.
 - Create a serial dilution series of **BI-1347** in kinase buffer. The final assay concentration may be 1 μ M or 10 μ M for single-point screening, or a range of concentrations for IC₅₀ determination.
 - Prepare kinase, europium-labeled antibody, and Alexa Fluor™-labeled kinase tracer solutions in the appropriate kinase buffer.
- Assay Procedure:
 - Add 2.5 μ L of the **BI-1347** dilution or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2.5 μ L of the kinase/antibody mixture to each well.
 - Add 5 μ L of the tracer solution to initiate the reaction.
 - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition:
 - Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
 - Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

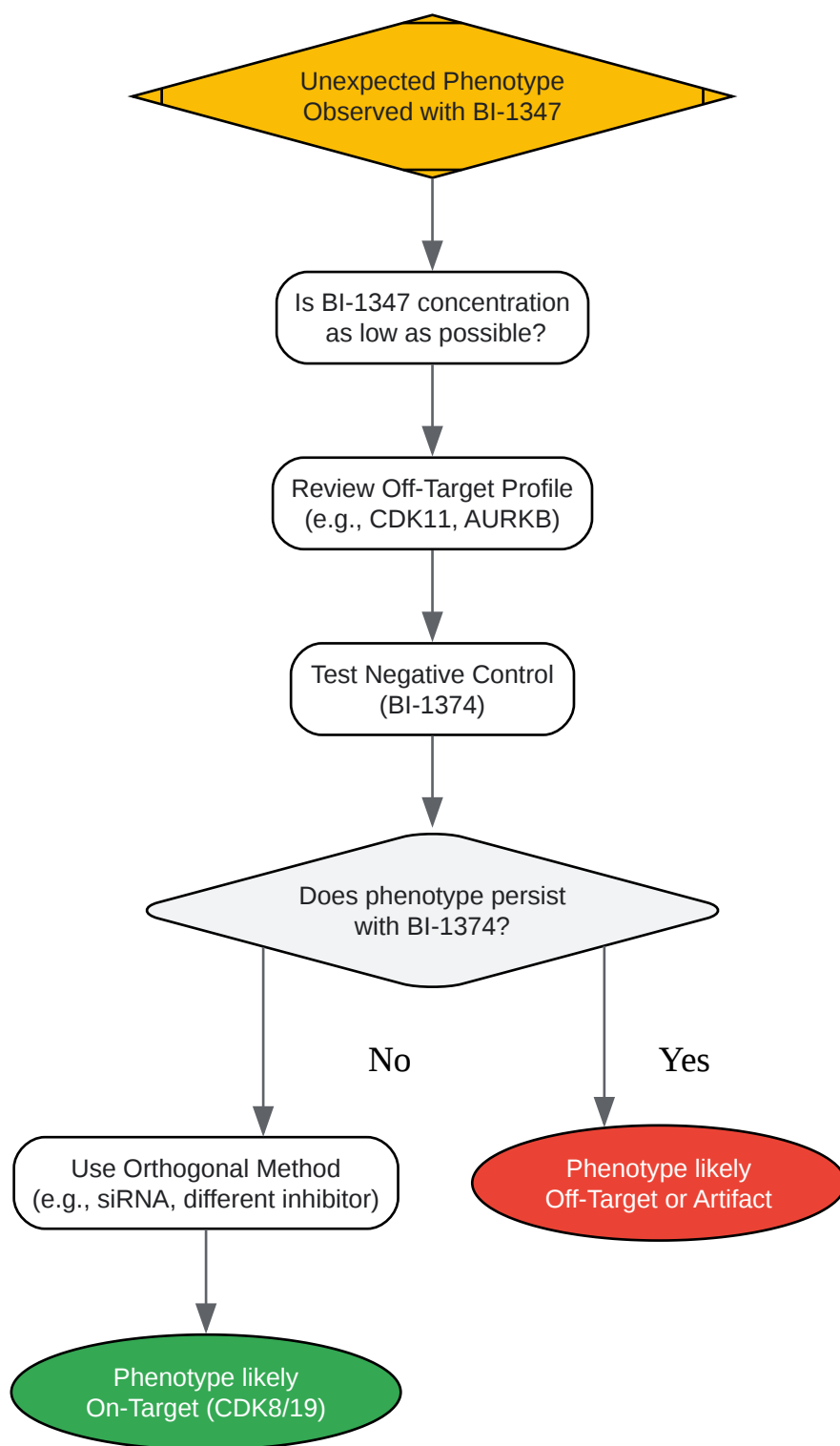
- Calculate the emission ratio (665 nm / 615 nm).
- Data Analysis:
 - For single-point screens, calculate the percent inhibition relative to the DMSO control.
 - For IC₅₀ determination, plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

Troubleshooting Guides and FAQs

Question 1: I am observing a cellular phenotype that is not consistent with known CDK8/CDK19 functions. Could this be an off-target effect?

Answer: While **BI-1347** is highly selective, off-target effects are possible, especially at higher concentrations.

- Check your concentration: Ensure you are using the lowest effective concentration of **BI-1347**. We recommend performing a dose-response curve to determine the optimal concentration for your cell line and endpoint.
- Review the off-target profile: The most potent off-target is CDK11 (IC₅₀ = 1.7 nM), which is involved in transcription. Inhibition of CDK11 could lead to transcriptional effects not directly attributable to CDK8/CDK19. At micromolar concentrations, other kinases like AURKB (mitosis) and MLCK (cell motility) could be affected.
- Use a negative control: We strongly recommend using the structurally related but significantly less potent negative control compound, BI-1374 (CDK8 IC₅₀ = 671 nM).^{[3][4]} If the phenotype persists with BI-1374, it is likely not due to CDK8/CDK19 inhibition and may be a compound-specific artifact.
- Orthogonal approaches: Confirm your findings using a different CDK8/CDK19 inhibitor with a distinct chemical scaffold or by using genetic approaches like siRNA or CRISPR-mediated knockout of CDK8 and/or CDK19.



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